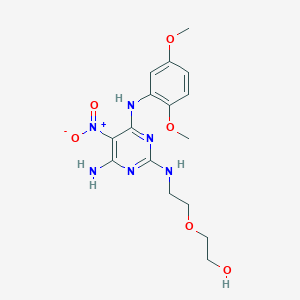
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-2,6-dimethoxypyrimidine is a methoxy substituted 4-aminopyrimidine . Molecules of 4-amino-2,6-dimethoxypyrimidine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .
Synthesis Analysis
The synthesis of 4-amino-2,6-dimethoxypyrimidine involves several steps . First, an addition reaction is performed by adding anhydrous methanol, a solvent, and malononitrile into a container and feeding dry hydrogen chloride gas into the container. This is followed by a condensation reaction, a cyclization reaction, and finally a methoxylation reaction .Molecular Structure Analysis
The molecular structure of 4-amino-2,6-dimethoxypyrimidine consists of a pyrimidine ring with two methoxy groups and one amino group attached .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-amino-2,6-dimethoxypyrimidine include an addition reaction, a condensation reaction, a cyclization reaction, and a methoxylation reaction .Physical And Chemical Properties Analysis
4-Amino-2,6-dimethoxypyrimidine is a white crystal with a melting point of 149-152 °C . It is soluble in methanol .Scientific Research Applications
Synthesis and Chemical Properties
Sodium Borohydride Reduction
Öznur Kemal and C. Reese (1981) explored the sodium borohydride reduction of primary amine adducts with aldehydes and thiocresols, leading to the alkylation of heterocyclic and aromatic amino compounds. This study underlines the utility of sodium borohydride in modifying nitroaniline and various amino-pyridine and -pyrimidine derivatives, showcasing a method to alter chemical structures for further applications (Kemal & Reese, 1981).
Catalytic Conversion
The work by M. Iwamoto (2015) on the selective catalytic conversion of bio-ethanol to propene reviews catalysts and reaction pathways, including the role of nitro and amino-substituted pyrimidines. This research is pivotal for understanding how specific catalysts can influence the conversion efficiency and selectivity towards valuable chemical products (Iwamoto, 2015).
Solubility Studies
Ganbing Yao, Zhanxiang Xia, and Zhihui Li (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. Although not directly related to the exact chemical structure , this study provides insights into how substitutions on the pyrimidine ring can affect solubility and interactions with solvents, important for pharmaceutical formulation and chemical processing (Yao, Xia, & Li, 2017).
Applications in Material Science and Biochemistry
Acentric Materials
Sergiu Draguta et al. (2013) investigated new acentric materials constructed from aminopyridines and 4-nitrophenol, focusing on the crystallography and potential applications in nonlinear optical materials. This study illustrates the broader applicability of pyrimidine and pyridine derivatives in material science, especially for optical applications (Draguta et al., 2013).
Biological Activity
The research by Dueke-Eze, C. U. Fasina, and Idika (2011) on the synthesis, electronic spectra, and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine demonstrates the antimicrobial potential of pyridine derivatives. While the specific compound isn't studied, this highlights the antimicrobial exploration potential of related structures (Dueke-Eze, Fasina, & Idika, 2011).
properties
IUPAC Name |
2-[2-[[4-amino-6-(2,5-dimethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O6/c1-26-10-3-4-12(27-2)11(9-10)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-28-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGITRRRWAYWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)
![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)
![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)
![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)

